molecular formula C13H26N2O B2926899 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 1174309-99-9

1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2926899
CAS No.: 1174309-99-9
M. Wt: 226.364
InChI Key: QZMMHOCDNJVLGY-UHFFFAOYSA-N
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Description

The compound “1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol” belongs to the class of organic compounds known as diazabicyclononanes. These are organic compounds containing a bicyclic structure made up of one seven-member ring and one three-member ring, with two nitrogen atoms in the ring .


Synthesis Analysis

The synthesis of diazabicyclononanes can be complex and depends on the specific functionalities present in the molecule. The synthesis often involves the formation of the bicyclic ring system followed by functional group manipulations .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system with two nitrogen atoms and various alkyl groups attached. The presence of the hydroxyl (-OH) group indicates that it has some degree of polarity .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present. The hydroxyl group could potentially undergo reactions typical of alcohols, such as esterification or oxidation. The nitrogen atoms might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group could result in hydrogen bonding, impacting its solubility and boiling point. The bicyclic structure might also influence its stability and reactivity .

Properties

IUPAC Name

1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-10(2)5-15-8-12(3)6-14-7-13(4,9-15)11(12)16/h10-11,14,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMMHOCDNJVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CNCC(C1)(C2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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